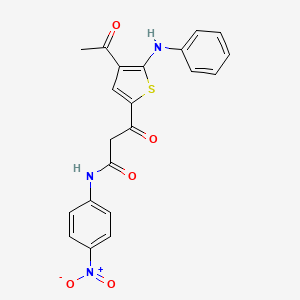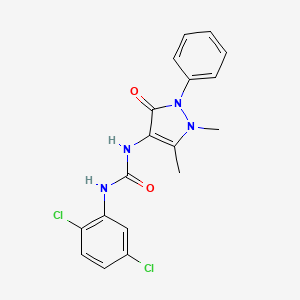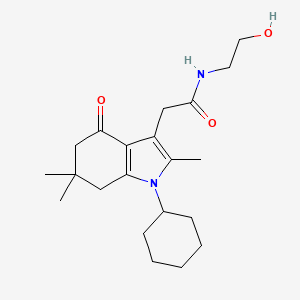![molecular formula C21H23N3O2 B5185668 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5185668.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound gamma-hydroxybutyrate (GHB) and has been shown to have a similar mechanism of action. In recent years, CPP-109 has gained attention for its potential as a treatment for addiction and other neurological disorders.
作用機序
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione works by inhibiting the enzyme gamma-hydroxybutyrate dehydrogenase (GHB-DH), which is responsible for the metabolism of GHB. By inhibiting this enzyme, 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione increases the levels of GHB in the brain, which has been shown to reduce drug-seeking behavior and other addictive behaviors. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been shown to have anxiolytic and anticonvulsant effects, which may be related to its effects on GHB metabolism.
Biochemical and Physiological Effects:
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In addition to its effects on GHB metabolism, 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction and other neurological disorders. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects, which may be relevant to its potential as a treatment for neurodegenerative disorders.
実験室実験の利点と制限
One advantage of 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione for lab experiments is that it has been extensively studied and characterized, so its effects and mechanisms of action are well understood. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one limitation of 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is that it has not yet been approved for clinical use, so its safety and efficacy in humans are not fully established.
将来の方向性
There are several potential future directions for research on 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is its potential as a treatment for addiction, particularly opioid addiction. Another area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research on the safety and efficacy of 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione in humans is needed to establish its potential as a clinical treatment.
合成法
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione is synthesized through a series of chemical reactions starting with 4-chlorobutyric acid and piperazine. The synthesis process involves several steps, including the protection of the piperazine nitrogen, the addition of the diphenylmethyl group, and the formation of the pyrrolidinedione ring. The final product is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and alcohol. 3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been studied for its potential as a treatment for other neurological disorders, including epilepsy, schizophrenia, and anxiety disorders.
特性
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-19-15-18(21(26)22-19)23-11-13-24(14-12-23)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOGPRZILFEJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)NC2=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5935597 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5185595.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)
![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-(4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5185652.png)


![2-[(4-methoxyphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5185666.png)

